Beta-Sitosterol

Description

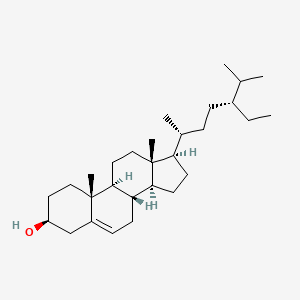

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJWDPNRJALLNS-VJSFXXLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022481 | |

| Record name | (-)-beta-Sitosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 mg/mL | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83-46-5 | |

| Record name | (-)-β-Sitosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Sitosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Sitosterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-beta-Sitosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-sitosterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S347WMO6M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanisms of Beta-Sitosterol in Oncology

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-sitosterol (SIT), the most abundant plant-derived sterol, is emerging as a significant multi-target agent in oncology.[1][2] Exhibiting a structural similarity to cholesterol, this bioactive compound integrates into cellular processes, exerting potent anti-tumor effects across a spectrum of cancers including breast, prostate, colon, lung, and gastric cancers.[1][3] Its primary mechanisms of action are not rooted in a single pathway but rather in a coordinated modulation of fundamental cellular processes. This compound effectively induces apoptosis, triggers cell cycle arrest, and inhibits angiogenesis.[4][5] These effects are orchestrated through its influence on critical signaling cascades such as the PI3K/Akt, MAPK, and NF-κB pathways. This guide provides an in-depth exploration of these core mechanisms, details the experimental protocols required for their investigation, and synthesizes the current understanding of this compound's role as a promising candidate for both cancer chemoprevention and adjunctive therapy.[2][5]

Introduction: The Phytosterol Advantage in Cancer Therapy

Phytosterols, natural components of plant cell membranes, have long been recognized for their health benefits. Among them, this compound stands out for its significant pharmacological potential and favorable safety profile.[3][6] Its unique biological and physicochemical properties allow it to interfere with multiple signaling pathways that are often dysregulated in cancer cells.[3] Modern pharmacological studies have consistently demonstrated that this compound's anticancer activity manifests as pro-apoptotic, anti-proliferative, anti-metastatic, and anti-angiogenic effects.[1][7][8] This guide serves as a technical resource, elucidating the molecular underpinnings of these effects and providing the methodological framework for researchers to validate and explore its therapeutic potential.

Core Anticancer Mechanisms of this compound

This compound's efficacy stems from its ability to simultaneously attack multiple facets of cancer cell pathobiology. This multi-pronged approach reduces the likelihood of resistance and enhances its overall therapeutic impact.

Induction of Programmed Cell Death (Apoptosis)

A primary mechanism of this compound is the robust induction of apoptosis, thereby eliminating malignant cells.[6][9] It achieves this by modulating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway Modulation : this compound disrupts the balance of the Bcl-2 protein family. It upregulates the expression of pro-apoptotic members like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[1][10] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, facilitating the release of cytochrome c into the cytosol.[9][11] The released cytochrome c then participates in the formation of the apoptosome, which subsequently activates the initiator caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1][9]

-

Extrinsic Pathway Activation : Evidence suggests this compound can also activate the extrinsic pathway. It has been reported to activate Fas signaling, a key death receptor pathway, leading to the recruitment and activation of caspase-8.[11][12]

Imposition of Cell Cycle Arrest

Uncontrolled proliferation is a hallmark of cancer. This compound effectively halts this by inducing cell cycle arrest, primarily at the G0/G1 or G2/M checkpoints, preventing cancer cells from proceeding through division.[6][11]

-

G0/G1 Phase Arrest : In breast cancer cells, this compound has been shown to induce G0/G1 arrest.[10][11] This is achieved by down-regulating the expression of key cell cycle progression proteins like Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4), while simultaneously up-regulating CDK inhibitors (CKIs) such as p21/Cip1 and p27/Kip1.[11]

-

G2/M Phase Arrest : In other cancer models, such as glioma, this compound induces arrest at the G2/M phase, preventing the cell from entering mitosis.[13][14] It also inhibits the expression of Proliferating Cell Nuclear Antigen (PCNA), a critical factor for DNA synthesis and repair, further contributing to its anti-proliferative effects.[1][7]

Inhibition of Angiogenesis

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. This compound demonstrates potent anti-angiogenic properties by inhibiting key steps in this process.[4][15] It has been shown to reduce the expression of crucial angiogenic factors, including Vascular Endothelial Growth Factor (VEGF).[1] By targeting proteins like Prostaglandin-Endoperoxide Synthase 1 (PTGS1), this compound can effectively suppress the angiogenic capabilities of gastric cancer cells.[15]

Modulation of Core Signaling Pathways

The diverse anticancer effects of this compound are rooted in its ability to modulate upstream signaling cascades that govern cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[16] this compound has been shown to inhibit this pathway. By downregulating the phosphorylation of Akt, it blocks downstream signaling, which prevents the inactivation of pro-apoptotic proteins and suppresses survival signals.[17] This inhibition of the PI3K/Akt pathway is a key mechanism through which this compound sensitizes cancer cells to apoptosis.[7][17]

Caption: this compound inhibits the PI3K/Akt survival pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is crucial for cell proliferation and differentiation. This compound can block this pathway, potentially by acting as a competitive inhibitor of ATP at the ATP-binding site, which prevents the activation of ERK1/2.[1][7] In glioma cells, for instance, this compound has been shown to effectively suppress the EGFR/MAPK signaling pathway, leading to reduced proliferation and migration.[13][14] However, in some contexts, such as in fibrosarcoma cells, this compound-induced apoptosis is mediated by the activation of ERK, highlighting the cell-type-specific nature of its action.[17]

Caption: this compound blocks the EGFR/MAPK proliferation pathway.

NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[1] In many cancers, this pathway is constitutively active, promoting survival and resistance to therapy. This compound can modulate this pathway, often leading to an anti-tumor effect.[1] One mechanism involves disrupting the p53-MDM2 interaction, which increases the nuclear translocation of the tumor suppressor p53 and subsequently blocks the NF-κB pathway.[1][7] This action can chemosensitize cancer cells, making them more susceptible to conventional drugs.[1]

Experimental Methodologies & Protocols

To investigate the mechanisms of this compound, a series of validated in vitro assays are essential. The following protocols provide a framework for assessing its impact on cell viability, cell cycle, apoptosis, and angiogenesis.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the molecular effects of a compound like this compound on cancer cells.

Caption: General workflow for studying this compound's effects.

Protocol: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[18][19] A reduction in the conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals indicates cytotoxicity.[20]

-

Step 1: Cell Seeding : Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1x10⁴ cells per well and incubate for 24 hours to allow for adherence.[9]

-

Step 2: Treatment : Treat cells with various concentrations of this compound (e.g., 0.2 to 1.2 mM) and a vehicle control (e.g., 0.1% DMSO) for 24-72 hours.[9][12]

-

Step 3: MTT Addition : After incubation, remove the treatment medium and add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.[9][20]

-

Step 4: Solubilization : Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[20]

-

Step 5: Absorbance Reading : Measure the absorbance at 570-590 nm using a microplate reader.[20]

-

Rationale : This endpoint assay provides quantitative data on the dose-dependent cytotoxic effect of this compound, allowing for the determination of its half-maximal inhibitory concentration (IC₅₀).[9]

Protocol: Cell Cycle Analysis (Flow Cytometry)

This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[21]

-

Step 1: Cell Preparation : Culture and treat cells with this compound for the desired time (e.g., 24-48 hours).[22]

-

Step 2: Harvesting : Harvest approximately 1x10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Step 3: Fixation : Wash cells with ice-cold PBS, then fix them by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 2 hours or overnight at 4°C.[23]

-

Step 4: Staining : Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).[23]

-

Step 5: Analysis : Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.

-

Rationale : RNase A is included to digest RNA, ensuring that PI staining is specific to DNA for accurate cell cycle analysis.[23] Ethanol fixation permeabilizes the cells and preserves DNA integrity. An accumulation of cells in a specific phase indicates cell cycle arrest.

Protocol: Apoptosis Detection (Western Blot)

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[24]

-

Step 1: Protein Extraction : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[25][26]

-

Step 2: Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[25]

-

Step 3: SDS-PAGE : Denature protein samples by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on a polyacrylamide gel.

-

Step 4: Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

-

Step 5: Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.[25]

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.[25]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

-

-

Step 6: Detection : Visualize the protein bands using a chemiluminescent substrate and an imaging system.[26]

-

Rationale : The detection of cleaved (active) forms of caspases (e.g., Caspase-3) and an increased Bax/Bcl-2 ratio are hallmark indicators of apoptosis induction.[24]

Protocol: In Vitro Angiogenesis (Tube Formation Assay)

This assay assesses the ability of endothelial cells (like HUVECs) to form capillary-like structures (tubes) on a basement membrane extract, mimicking a key step of angiogenesis.[27]

-

Step 1: Plate Coating : Thaw a basement membrane extract (BME), such as Matrigel, on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of BME and allow it to solidify by incubating at 37°C for 30-60 minutes.

-

Step 2: Cell Seeding : Harvest endothelial cells (e.g., HUVECs) and resuspend them in a medium containing the desired concentrations of this compound or control substances.

-

Step 3: Incubation : Seed 1-1.5x10⁴ cells onto the solidified BME in each well. Incubate at 37°C for 4-18 hours.[28]

-

Step 4: Visualization & Quantification : Observe the formation of tube-like networks using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters like total tube length, number of nodes, and number of meshes using imaging software (e.g., ImageJ with an angiogenesis plugin).[29]

-

Rationale : This assay provides a rapid and quantitative assessment of the pro- or anti-angiogenic potential of a compound.[27][29] An inhibition of tube formation indicates an anti-angiogenic effect.

Summary of Molecular Targets and Effects

The following table summarizes the key molecular pathways and proteins modulated by this compound and the resulting cellular effects.

| Pathway/Process | Key Protein Target(s) | Effect of this compound | Cellular Outcome | Cancer Models |

| Apoptosis (Intrinsic) | Bax, Bcl-2, Caspase-9, Caspase-3 | ↑ Bax/Bcl-2 ratio, ↑ Caspase activation | Induction of Apoptosis | Breast, Ovarian, Leukemia, Colon[1][2][11] |

| Cell Cycle | Cyclin D1, CDK4, p21, p27, PCNA | ↓ Cyclin D1/CDK4, ↑ p21/p27, ↓ PCNA | G0/G1 or G2/M Arrest, Anti-proliferative | Breast, Gastric, Glioma[7][11][14] |

| PI3K/Akt Pathway | Akt (p-Akt) | ↓ Phosphorylation (Inhibition) | Decreased Cell Survival, Apoptosis | Pancreatic, Fibrosarcoma[12][17] |

| MAPK Pathway | ERK1/2 (p-ERK), EGFR, SOS1 | ↓ Phosphorylation (Inhibition) | Decreased Proliferation & Migration | Glioma, Renal[7][13] |

| NF-κB Pathway | p53, IκB | ↑ p53 activity, ↓ IκB degradation | Blockade of NF-κB, Chemosensitization | Colorectal[1][7] |

| Angiogenesis | VEGF, PTGS1 | ↓ Expression | Inhibition of Angiogenesis | Gastric[1][15] |

Conclusion and Future Directions

This compound is a potent, naturally occurring compound that combats cancer through a sophisticated, multi-target mechanism of action. By inducing apoptosis, enforcing cell cycle arrest, and inhibiting angiogenesis via modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways, it presents a compelling case for further development. Its ability to act synergistically with conventional chemotherapeutic agents like gemcitabine and cisplatin further enhances its clinical potential, possibly overcoming drug resistance and improving treatment outcomes.[1][12]

Future research should focus on overcoming the challenges of this compound's poor bioavailability through novel drug delivery systems, such as liposomal or nanoparticle formulations.[2][30] Further in vivo studies and well-designed clinical trials are imperative to translate the promising preclinical findings into effective therapeutic strategies for cancer patients.

References

- 1. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity and other biomedical properties of β-sitosterol: Bridging phytochemistry and current pharmacological evidence for future translational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. β‐Sitosterol—Dietary sources and role in cancer and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. β-sitosterol induces reactive oxygen species-mediated apoptosis in human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. β-sitosterol induces G1 arrest and causes depolarization of mitochondrial membrane potential in breast carcinoma MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Sitosterol and Gemcitabine Exhibit Synergistic Anti-pancreatic Cancer Activity by Modulating Apoptosis and Inhibiting Epithelial–Mesenchymal Transition by Deactivating Akt/GSK-3β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A network pharmacology- and transcriptomics-based investigation reveals an inhibitory role of β-sitosterol in glioma via the EGFR/MAPK signaling pathway: Inhibitory role of β-sitosterol in glioma via EGFR/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A network pharmacology- and transcriptomics-based investigation reveals an inhibitory role of β-sitosterol in glioma via the EGFR/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound regulates PTGS1 to inhibit gastric cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. This compound-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rjptonline.org [rjptonline.org]

- 19. scispace.com [scispace.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. researchgate.net [researchgate.net]

- 23. cancer.wisc.edu [cancer.wisc.edu]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. ibidi.com [ibidi.com]

- 28. cellbiolabs.com [cellbiolabs.com]

- 29. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Anti-inflammatory Signaling Pathways of Beta-Sitosterol

Abstract

Beta-Sitosterol (βS), a ubiquitous plant sterol, has garnered significant attention for its pleiotropic health benefits, most notably its potent anti-inflammatory properties.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of β-Sitosterol, designed for researchers, scientists, and drug development professionals. We will dissect the core signaling pathways modulated by this compound, including the canonical NF-κB and MAPK cascades, as well as the influential PPARγ and JAK/STAT pathways. This document synthesizes current experimental evidence to explain the causality behind β-Sitosterol's ability to attenuate inflammatory responses. Furthermore, it offers detailed, field-proven experimental protocols for validating these mechanisms in a laboratory setting, complete with workflow diagrams and data interpretation guidelines. Our objective is to furnish the scientific community with a comprehensive resource that is both mechanistically insightful and practically applicable for advancing research into phytosterol-based anti-inflammatory therapeutics.

Introduction: The Therapeutic Potential of this compound

Inflammation is a fundamental biological process that, when dysregulated, contributes to a myriad of chronic diseases, including atherosclerosis, rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions.[2][3][4] this compound, a phytosterol structurally similar to cholesterol, is a natural compound found in vegetable oils, nuts, and seeds.[2] Extensive research has demonstrated its capacity to mitigate inflammatory processes in various models, from sepsis-induced organ injury to neuroinflammation.[2][5] This efficacy stems from its ability to intervene at critical nodes within the intracellular signaling networks that govern the expression of pro-inflammatory mediators. This guide will illuminate these intricate molecular interactions.

Core Mechanistic Pathways

The anti-inflammatory action of this compound is not mediated by a single target but rather through the modulation of several interconnected signaling pathways. This multi-targeted approach is a hallmark of many effective therapeutic compounds derived from natural sources.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, acting as a master regulator for the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as enzymes such as COX-2 and iNOS.[2][6]

Mechanism of Action: In an unstimulated state, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins, primarily IκBα.[6][7] Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), the IκB Kinase (IKK) complex is activated.[6] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[7] This liberates the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target inflammatory genes.[2][6]

This compound has been shown to potently inhibit this cascade.[8][9][10] Experimental evidence demonstrates that βS treatment significantly inhibits the LPS-induced phosphorylation and degradation of IκBα.[2] This action prevents the release and subsequent nuclear translocation of the active NF-κB p65 subunit.[2][3] By keeping the NF-κB complex sequestered in the cytoplasm, β-Sitosterol effectively shuts down the transcription of a wide array of inflammatory mediators.[2][5]

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, comprising key kinases such as p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK), is another critical signaling hub for inflammatory responses.[6] These pathways are activated by various cellular stresses and inflammatory stimuli, leading to the activation of transcription factors that regulate cytokine production.[3]

Mechanism of Action: Studies have consistently shown that this compound can suppress the LPS-induced phosphorylation of p38, ERK, and JNK in various cell types, including microglia and endothelial cells.[2][3][11] By inhibiting the activation of these upstream kinases, βS effectively dampens the downstream signaling events that lead to the production of inflammatory mediators like TNF-α, IL-6, and COX-2.[2][12] This demonstrates that the anti-inflammatory profile of β-Sitosterol is broad, targeting multiple convergent points in the inflammatory signaling network.

Caption: this compound blocks MAPK signaling by inhibiting the phosphorylation of p38, ERK, and JNK.

Activation of PPARγ and Modulation of JAK/STAT Signaling

Beyond direct inhibition of pro-inflammatory pathways, this compound also engages regulatory and anti-inflammatory signaling networks.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PPARγ is a nuclear receptor that plays a critical role in metabolism and inflammation. Activation of PPARγ is known to exert anti-inflammatory effects, partly by antagonizing the activity of the NF-κB pathway.[13] Studies have shown that this compound treatment can increase the protein expression of PPARγ.[13][14] This upregulation is a key mechanism for its protective effects, as the activation of PPARγ contributes to the suppression of NF-κB and a reduction in inflammatory injury.[13][15]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for signaling initiated by cytokines.[16] Research indicates that this compound can inhibit the activation of STAT1.[17] This effect may be mediated by the activation of the tyrosine phosphatase SHP-1, a known negative regulator of inflammatory signaling.[17] By increasing SHP-1 activity, β-Sitosterol can dephosphorylate and thus inactivate key signaling proteins like STAT1, further contributing to its anti-inflammatory effects.[17]

Influence on Macrophage Polarization

Macrophages are key players in the inflammatory response and can exist in different functional states, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2). This compound has been shown to modulate this balance. It can repress M1 polarization, characterized by high expression of iNOS and pro-inflammatory cytokines, while promoting the M2 phenotype, which is associated with the production of the anti-inflammatory cytokine IL-10 and markers like Arginase-1 and CD206.[18][19][20] This ability to shift macrophage polarization towards a pro-resolving state is a sophisticated mechanism underlying its therapeutic potential in chronic inflammatory diseases like rheumatoid arthritis.[18][21]

Quantitative Data Summary

The following table summarizes representative data from in vitro experiments, demonstrating the dose-dependent effects of this compound on key inflammatory markers in LPS-stimulated macrophages. Data is presented as a fold change relative to the LPS-stimulated control group.

| Target Protein / Cytokine | Treatment (LPS + βS) | Fold Change (vs. LPS alone) | Key Pathway |

| p-p65 (nuclear) | 25 µM | 0.35 | NF-κB |

| p-IκBα (cytosolic) | 25 µM | 0.42 | NF-κB |

| p-p38 | 25 µM | 0.51 | MAPK |

| p-ERK | 25 µM | 0.60 | MAPK |

| TNF-α (secreted) | 25 µM | 0.45 | Cytokine Output |

| IL-6 (secreted) | 25 µM | 0.48 | Cytokine Output |

| IL-10 (secreted) | 25 µM | 1.85 | Cytokine Output |

Experimental Protocols & Workflow

To enable researchers to validate the anti-inflammatory effects of this compound, we provide the following detailed protocols. The overall experimental workflow is designed as a self-validating system, correlating the inhibition of upstream signaling events with the reduction of downstream inflammatory outputs.

Caption: A standard experimental workflow for investigating the anti-inflammatory effects of this compound.

Protocol: Cell Culture and Treatment

-

Cell Line: Use murine macrophage cell line RAW264.7 or J774A.1.[17]

-

Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells in appropriate plates (e.g., 6-well plates for Western Blot, 24-well plates for ELISA) and allow them to adhere overnight to reach 70-80% confluency.

-

Pre-treatment: The following day, replace the medium with fresh, serum-free DMEM. Add this compound (dissolved in a vehicle like DMSO, ensuring final DMSO concentration is <0.1%) at desired concentrations (e.g., 1, 5, 25 µM) and incubate for 1-2 hours.[2] Include a vehicle-only control group.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control group.[2][17]

-

Incubation: Incubate for the appropriate time based on the desired endpoint. For cytokine analysis (ELISA), incubate for 12-24 hours.[2] For signaling pathway analysis (Western Blot), a shorter incubation of 15-60 minutes is typically sufficient to observe protein phosphorylation.[2][7]

-

Harvesting:

-

For ELISA: Carefully collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C until analysis.

-

For Western Blot: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells directly in the plate using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and store at -80°C.

-

Protocol: Western Blot Analysis for NF-κB and MAPK Activation

This protocol is foundational for assessing the phosphorylation status of key signaling proteins.[6]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

-

Sample Preparation: Mix 20-40 µg of total protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[22]

-

SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[22][23]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[22]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Phospho-NF-κB p65

-

Phospho-IκBα

-

Phospho-p38 MAPK

-

Phospho-ERK1/2

-

Total p65, IκBα, p38, ERK (for normalization)

-

β-actin or GAPDH (as a loading control)

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[22]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Washing: Repeat the washing step (Step 7).

-

Detection: Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.[23]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of each phospho-protein band to its corresponding total protein band and/or the loading control.

Protocol: ELISA for Pro-inflammatory Cytokine Quantification

This protocol allows for the precise measurement of secreted cytokines in the cell culture supernatant.[24]

-

Kit Preparation: Use a commercial ELISA kit for TNF-α or IL-6.[25][26][27] Prepare all reagents, standards, and samples as instructed by the manufacturer's protocol.

-

Plate Coating (if applicable): Some kits come with pre-coated plates. If not, coat a 96-well microplate with the capture antibody overnight at 4°C.[25]

-

Blocking: Wash the plate and add a blocking buffer to each well to prevent non-specific binding. Incubate for at least 1 hour.[25]

-

Standard and Sample Addition: Add the prepared standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[24]

-

Washing: Aspirate and wash the wells multiple times with the provided wash buffer.[24]

-

Detection Antibody: Add the enzyme-linked detection antibody to each well and incubate for 1-2 hours.[24]

-

Washing: Repeat the wash step.

-

Substrate Addition: Add the substrate solution (e.g., TMB) to each well. A color change will develop in proportion to the amount of cytokine present.[26]

-

Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.[26]

-

Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of the cytokine in each unknown sample.

Conclusion

This compound exerts its potent anti-inflammatory effects through a sophisticated, multi-pronged mechanism of action. It effectively suppresses the central NF-κB and MAPK signaling pathways, thereby reducing the expression and secretion of key pro-inflammatory mediators.[2][3] Concurrently, it engages in beneficial immunomodulation by activating the protective PPARγ pathway and promoting a shift in macrophage polarization towards an anti-inflammatory M2 phenotype.[13][18] The experimental framework provided in this guide offers a robust system for researchers to further investigate and validate these pathways. The compelling body of evidence strongly supports the continued development of this compound as a promising, naturally derived agent for the management of a wide range of inflammatory disorders.

References

-

He, L., & Wu, B. (2020). β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells. BioMed Research International. Available at: [Link]

-

Ma, Z., et al. (2020). β-Sitosterol Protects against Myocardial Ischemia/Reperfusion Injury via Targeting PPARγ/NF-κB Signalling. Journal of Cellular and Molecular Medicine. Available at: [Link]

-

ResearchGate. (n.d.). β-Sitosterol Enhances Lung Epithelial Cell Permeability by Suppressing the NF-κB Signaling Pathway | Request PDF. ResearchGate. Available at: [Link]

-

Chen, Y., et al. (2023). β-Sitosterol Enhances Lung Epithelial Cell Permeability by Suppressing the NF-κB Signaling Pathway. Discovery Medicine. Available at: [Link]

-

Valerio, S. R., & Awad, A. B. (2011). β-Sitosterol down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in J774A.1 murine macrophages. International Immunopharmacology. Available at: [Link]

-

Chen, Y. C., et al. (2020). Western Blot Analysis of NF-κB. Bio-protocol. Available at: [Link]

-

Wang, Y., et al. (2023). β-Sitosterol Suppresses Lipopolysaccharide-Induced Inflammation and Lipogenesis Disorder in Bovine Mammary Epithelial Cells. International Journal of Molecular Sciences. Available at: [Link]

-

Li, Y., et al. (2023). β-Sitosterol Suppresses LPS-Induced Cytokine Production in Human Umbilical Vein Endothelial Cells via MAPKs and NF-κB Signaling Pathway. Computational and Mathematical Methods in Medicine. Available at: [Link]

-

National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. Available at: [Link]

-

Cohesion Biosciences. (n.d.). Human TNF alpha ELISA Kit User Manual. Cohesion Biosciences. Available at: [Link]

-

Koc, A., et al. (2021). The effects of β-sitosterol and the TNF-α, IL-6, and eNOS levels on ischemia-reperfusion-induced acute kidney injury in rats. ResearchGate. Available at: [Link]

-

IBL International. (n.d.). TNF-α (free) ELISA. IBL International. Available at: [Link]

-

Wu, W., et al. (2023). Effect of β-Sitosterol on MAPK signaling pathway in aorta of HFD-fed ApoE−/− mice. ResearchGate. Available at: [Link]

-

Valerio, S. R., & Awad, A. B. (2011). β-Sitosterol down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in J774A.1 murine macrophages. ResearchGate. Available at: [Link]

-

Al-Saeedi, F. J., et al. (2021). β-Sitosterol Alters the Inflammatory Response in CLP Rat Model of Sepsis by Modulation of NFκB Signaling. Molecules. Available at: [Link]

-

He, L., & Wu, B. (2020). β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells. PubMed. Available at: [Link]

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate. Available at: [Link]

-

Ji, Y., et al. (2019). β-Sitosterol modulates macrophage polarization and attenuates rheumatoid inflammation in mice. PubMed. Available at: [Link]

-

Liu, W., et al. (2024). β-Sitosterol improves murine ulcerative colitis by inhibiting the expression of ribosomal proteins and the attempted polarization of type 1 macrophages. Frontiers in Immunology. Available at: [Link]

-

Ji, Y., et al. (2019). β-Sitosterol modulates macrophage polarization and attenuates rheumatoid inflammation in mice. Pharmaceutical Biology. Available at: [Link]

-

Wang, Z., et al. (2025). The active ingredient β-sitosterol in the anti-inflammatory agents alleviates perianal inflammation in rats by inhibiting the expression of Srebf2, activating the PPAR signaling pathway, and altering the composition of gut microbiota. International Immunopharmacology. Available at: [Link]

-

Ji, Y., et al. (2019). (PDF) β-Sitosterol modulates macrophage polarization and attenuates rheumatoid inflammation in mice. ResearchGate. Available at: [Link]

-

Valenzuela, A., et al. (2011). Beyond cholesterol-lowering effects of plant sterols: clinical and experimental evidence of anti-inflammatory properties. Nutrition Reviews. Available at: [Link]

-

Park, C., et al. (2013). Identification and Characterization of β-Sitosterol Target Proteins. Journal of Biomolecular Screening. Available at: [Link]

-

Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. Fivephoton Biochemicals. Available at: [Link]

-

Balamurugan, R., et al. (2021). β-Sitosterol Circumvents Obesity Induced Inflammation and Insulin Resistance by down-Regulating IKKβ/NF-κB and JNK Signaling Pathway in Adipocytes of Type 2 Diabetic Rats. Cellular Physiology and Biochemistry. Available at: [Link]

-

Bero, M., et al. (2014). Antiinflammatory Effect of Phytosterols in Experimental Murine Colitis Model: Prevention, Induction, Remission Study. PLoS One. Available at: [Link]

-

Calvo-Gómez, O., et al. (2024). Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect. Food & Function. Available at: [Link]

-

Li, F., et al. (2022). β-Sitosterol Inhibits Rheumatoid Synovial Angiogenesis Through Suppressing VEGF Signaling Pathway. Frontiers in Pharmacology. Available at: [Link]

-

Abdel-Moneim, A. M., et al. (2014). This compound upregulated paraoxonase-1 via peroxisome proliferator-activated receptor-γ in irradiated rats. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

-

Valenzuela, A., et al. (2011). Beyond cholesterol-lowering effects of plant sterols: Clinical and experimental evidence of anti-inflammatory properties. ResearchGate. Available at: [Link]

-

Wang, K., et al. (2024). Phytosterol organic acid esters: Characterization, anti-inflammatory properties and a delivery strategy to improve mitochondrial function. Food Chemistry. Available at: [Link]

-

Doding, H., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Sitosterol Suppresses LPS-Induced Cytokine Production in Human Umbilical Vein Endothelial Cells via MAPKs and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiinflammatory Effect of Phytosterols in Experimental Murine Colitis Model: Prevention, Induction, Remission Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Sitosterol Alters the Inflammatory Response in CLP Rat Model of Sepsis by Modulation of NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. β-Sitosterol Enhances Lung Epithelial Cell Permeability by Suppressing the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-Sitosterol Suppresses Lipopolysaccharide-Induced Inflammation and Lipogenesis Disorder in Bovine Mammary Epithelial Cells [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF- κ B Pathways in LPS-Exposed BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. β-Sitosterol Protects against Myocardial Ischemia/Reperfusion Injury via Targeting PPARγ/NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Sitosterol Circumvents Obesity Induced Inflammation and Insulin Resistance by down-Regulating IKKβ/NF-κB and JNK Signaling Pathway in Adipocytes of Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound upregulated paraoxonase-1 via peroxisome proliferator-activated receptor-γ in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 17. β-Sitosterol down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in J774A.1 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. β-Sitosterol modulates macrophage polarization and attenuates rheumatoid inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. β-Sitosterol modulates macrophage polarization and attenuates rheumatoid inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. β-Sitosterol improves murine ulcerative colitis by inhibiting the expression of ribosomal proteins and the attempted polarization of type 1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. cohesionbio.com [cohesionbio.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

Pharmacokinetics and Metabolism of Beta-Sitosterol in Animal Models

An In-depth Technical Guide for Researchers

Abstract

Beta-sitosterol (β-sitosterol) is the most abundant plant sterol (phytosterol) in the human diet, structurally similar to cholesterol.[1][2][3] Despite its prevalence, its systemic bioavailability is remarkably low, a characteristic that underpins its pharmacokinetic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of β-sitosterol, with a specific focus on findings from animal models. We delve into the molecular mechanisms governing its limited intestinal absorption, primarily mediated by ABC transporters, its distribution via lipoproteins, its minimal but significant metabolic conversion to bile acids, and its rapid elimination through biliary and fecal routes. Furthermore, this guide presents established methodologies for conducting in-vivo pharmacokinetic studies in animal models, including detailed protocols for sample analysis and a summary of key pharmacokinetic parameters observed in species such as rats and dogs. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the physiological and therapeutic properties of β-sitosterol.

Introduction to this compound

This compound is a lipophilic steroidal substance ubiquitously found in plant-based foods such as nuts, seeds, legumes, and vegetable oils.[1] Structurally, it is an analog of cholesterol, differing only in the presence of an ethyl group at the C-24 position of the side chain.[4] This structural similarity is the basis for its primary mechanism of action in lipid metabolism: competing with cholesterol for intestinal absorption.[3] While mammals cannot synthesize phytosterols, they are obtained through diet.[2] The study of β-sitosterol's pharmacokinetics is crucial for understanding its biological activities, which include anti-inflammatory, antioxidant, immunomodulatory, and cholesterol-lowering effects.[5] Animal models provide an indispensable platform for elucidating the complex interplay of factors that govern its journey through the body.

Absorption: A Tightly Regulated Gateway

The oral bioavailability of β-sitosterol is exceptionally low, with estimates ranging from less than 5% in humans and animal models.[1][6] This limited absorption is a result of several coordinated physiological processes.

2.1 Role of Bile Salt Micelles Like cholesterol, the lipophilic β-sitosterol requires solubilization into bile salt micelles in the intestinal lumen to facilitate its transport to the surface of enterocytes.[1][7] However, the capacity of these micelles is finite. β-sitosterol competes with cholesterol for this solubilization, which is a primary mechanism by which it inhibits cholesterol absorption.[7][8]

2.2 The ABCG5/ABCG8 Efflux Barrier The most critical control point for phytosterol absorption is a heterodimeric ATP-binding cassette (ABC) transporter, consisting of ABCG5 and ABCG8 subunits, located on the apical membrane of enterocytes.[9][10][11] This transporter actively pumps absorbed β-sitosterol and other plant sterols from within the intestinal cells back into the lumen for excretion.[12][13][14] The high efficiency of this efflux mechanism is the principal reason for the low systemic bioavailability of β-sitosterol.[13] Studies in mice lacking ABCG5 and/or ABCG8 demonstrate a dramatic increase in the absorption and tissue accumulation of plant sterols, leading to a condition known as sitosterolemia.[10][15][16] Interestingly, one study in rats suggested that unlike cholesterol, sitosterol is not transiently incorporated into intestinal cells, indicating it may be differentiated from cholesterol at the point of cellular entry.[7]

Distribution: Lipoprotein-Mediated Transport

The small fraction of β-sitosterol that evades intestinal efflux is absorbed and incorporated into chylomicrons within the enterocytes.[1] These chylomicrons are then secreted into the lymphatic system before entering the bloodstream. In circulation, β-sitosterol is transported throughout the body associated with lipoproteins, much like cholesterol.[1] Studies in rats using radiolabeled sterols showed that intravenously administered β-sitosterol is distributed among various lipoprotein fractions, including VLDL, LDL, and HDL, and is also incorporated into red blood cell membranes.[17] Tissue distribution analysis indicates that β-sitosterol can be found in the adrenal glands, ovaries, brain, and testes.[2]

Metabolism: Limited but Functionally Significant

β-sitosterol is structurally resistant to the extensive metabolic pathways that degrade cholesterol.[1] For the most part, it is not significantly metabolized by the host's Phase I or Phase II enzyme systems. However, two key metabolic fates have been identified:

-

Conversion to Bile Acids: A portion of the absorbed β-sitosterol that reaches the liver can be converted into primary bile acids, specifically cholic and chenodeoxycholic acids. Studies in humans have estimated that about 20% of the absorbed dose undergoes this conversion.[6][18]

-

Gut Microbiota Interactions: More recent research highlights the role of gut microbiota in sterol metabolism. Bacterial enzymes, such as those from the CYP125 family, have been shown to be capable of oxidizing the side-chain of sitosterol.[19] Furthermore, in mouse models of atherosclerosis, β-sitosterol was found to reshape the gut microbial structure, inhibiting the production of trimethylamine (TMA), a precursor to the pro-atherogenic TMAO.[20]

Excretion: A Rapid Exit Strategy

The body efficiently eliminates β-sitosterol through two primary, interconnected routes:

-

Fecal Excretion of Unabsorbed Sterol: The vast majority of ingested β-sitosterol is never absorbed and passes directly through the gastrointestinal tract, being eliminated in the feces.[1]

-

Biliary Excretion of Absorbed Sterol: The small amount of β-sitosterol that is absorbed and reaches the liver is rapidly and preferentially secreted into the bile.[1][6][18] The hepatic ABCG5/ABCG8 transporter plays a crucial role in this process, pumping the sterol from hepatocytes into the bile canaliculi.[9][10] This biliary sterol then re-enters the intestinal lumen and is ultimately excreted in the feces. The rate of biliary excretion for β-sitosterol is significantly faster than that for cholesterol.[6][18] Urinary excretion is considered a negligible route of elimination.[1]

Pharmacokinetic Parameters in Animal Models

Pharmacokinetic studies in various animal models have provided quantitative data on the disposition of β-sitosterol. While parameters can vary based on dose, formulation, and species, some key findings are summarized below.

| Parameter | Animal Model | Dose & Route | Value | Reference |

| Cmax (Max. Concentration) | Wistar Rat | 20 mg/kg, Oral | 4.35 ± 0.11 µg/mL | [21] |

| Tmax (Time to Max. Conc.) | Wistar Rat | 20 mg/kg, Oral | 4.00 ± 0.00 h | [21] |

| AUC (Area Under the Curve) | Wistar Rat | 20 mg/kg, Oral | 64.17 ± 1.11 µg·h/mL | [21] |

| t1/2 (Elimination Half-life) | Wistar Rat | 20 mg/kg, Oral | 12.01 ± 0.91 h | [21] |

| Absolute Bioavailability | Beagle Dog | 10 mg, Oral | ~9% | [22] |

| t1/2 α (Distribution Half-life) | Beagle Dog | 10 mg, IV/Oral | ~3 h | [22] |

| t1/2 β (Terminal Half-life) | Beagle Dog | 10 mg, IV/Oral | ~129 h | [22] |

| Vd (Volume of Distribution) | Beagle Dog | 10 mg, IV | 0.92 L/kg | [22] |

Key Methodologies for In-Vivo Pharmacokinetic Studies

Conducting a reliable pharmacokinetic study of β-sitosterol in an animal model requires a well-defined protocol. The following sections outline a standard experimental workflow.

Experimental Workflow Diagram

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of this compound: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Factors affecting intestinal absorption of cholesterol and plant sterols and stanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of plant sterols and stanols on intestinal cholesterol metabolism: suggested mechanisms from past to present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of ABC transporters in lipid transport and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disruption of cholesterol homeostasis by plant sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overexpression of ABCG5 and ABCG8 promotes biliary cholesterol secretion and reduces fractional absorption of dietary cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional analysis of candidate ABC transporter proteins for sitosterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ABC transporters and sterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Disruption of cholesterol homeostasis by plant sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sitosterolemia in ABC-transporter G5-deficient mice is aggravated on activation of the liver-X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Redistribution of cholesterol and this compound between intralipid and rat plasma lipoproteins and red blood cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism of β-sitosterol in man - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The bacterial cytochrome P450 (CYP) CYP125 enzymes can competitively oxidise sitosterol in the presence of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. β-sitosterol inhibits trimethylamine production by regulating the gut microbiota and attenuates atherosclerosis in ApoE–/– mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijsar.in [ijsar.in]

- 22. Pharmacokinetics and bioavailability of this compound in the beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Beta-Sitosterol as a Precursor for Steroid Synthesis via Microbial Biotransformation

Executive Summary

The steroid pharmaceutical market, encompassing everything from corticosteroids to sex hormones, represents a multi-billion dollar industry.[1][2] Historically, the synthesis of these vital drugs relied on complex chemical processes starting from diosgenin. However, the economic and environmental unsustainability of this route has necessitated a paradigm shift. This guide details the modern, industrially preferred method: the microbial biotransformation of phytosterols, particularly beta-sitosterol. This compound, an abundant and inexpensive byproduct of vegetable oil refining and wood pulp manufacturing, serves as a sustainable feedstock for producing key C19 steroid intermediates like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (ADD).[3][4] This document provides an in-depth exploration of the core biochemical pathways, metabolic engineering strategies, fermentation protocols, and analytical validation methods that underpin this critical biotechnological process.

The Industrial Imperative: From Saponins to Sterols

The production of steroidal APIs (Active Pharmaceutical Ingredients) has evolved significantly. The initial reliance on diosgenin, extracted from wild yams, was fraught with challenges, including fluctuating supply chains and a lengthy, resource-intensive chemical degradation process. The turn towards phytosterols was driven by their global availability and structural similarity to the desired steroid nucleus.[4][5] Microbial fermentation offers a "green" alternative, replacing harsh chemical reactions with the highly specific enzymatic machinery of microorganisms.[6][7] Genera such as Mycolicibacterium (formerly Mycobacterium), Rhodococcus, and Pseudomonas have been identified as potent biocatalysts capable of selectively cleaving the C17 aliphatic side-chain of this compound while leaving the valuable four-ring gonane core intact.[1][4]

The Core Biochemical Pathway: Selective Side-Chain Cleavage

The natural metabolic role of these microbes is to utilize sterols as a sole source of carbon and energy, which involves the complete degradation of both the side-chain and the steroid nucleus.[8] The core of the industrial process lies in creating a metabolic block to halt this degradation at the C19 intermediate stage.

The biotransformation is a multi-step enzymatic cascade:

-

Oxidation: The process is initiated by the oxidation of the 3β-hydroxyl group on the A-ring to a 3-keto group, a reaction catalyzed by enzymes like cholesterol oxidase or 3β-hydroxysteroid dehydrogenase (3β-HSD).[9][10]

-

Side-Chain Degradation: The long alkyl side-chain at C17 is then systematically degraded via a pathway analogous to the β-oxidation of fatty acids.[10] This involves a series of hydroxylation, oxidation, and thiolytic cleavage reactions.

-

Accumulation of Intermediates: In genetically engineered strains, the pathway is deliberately terminated after the side chain is cleaved, leading to the accumulation of AD. In some strains or under specific conditions, AD can be further dehydrogenated by 3-ketosteroid-Δ1-dehydrogenase (KstD) to produce ADD.[8][11]

The ability to control this pathway is the cornerstone of producing high-value steroid precursors from inexpensive plant sterols.[6][12]

Strain Development: The Power of Metabolic Engineering

Wild-type microorganisms are unsuitable for industrial production because they readily degrade the steroid nucleus, diminishing the yield of desired products.[11] Therefore, the primary strategy in strain development is the targeted inactivation of key genes responsible for ring degradation.

Causality Behind Gene Knockouts: The enzyme 3-ketosteroid-9α-hydroxylase (Ksh), composed of subunits KshA and KshB, is a critical starting point for steroid nucleus degradation.[13] Its inactivation creates a metabolic bottleneck, forcing the accumulation of AD and ADD. Similarly, deleting multiple copies of the 3-ketosteroid-Δ1-dehydrogenase (KstD) gene can prevent the conversion of AD to ADD if AD is the desired final product.[8][11] This precise genetic manipulation transforms the microorganism from a sterol consumer into a dedicated cellular factory for producing specific steroid intermediates.[6] Recent advancements have even enabled the engineering of strains to produce testosterone directly from phytosterols in a single fermentation step.[14]

Experimental Protocol: Fermentation and Downstream Processing

This section outlines a representative lab-scale protocol for the production of AD/ADD from this compound using a genetically modified Mycolicibacterium strain.

4.1 Materials and Reagents:

-

Microorganism: Genetically modified Mycolicibacterium neoaurum (e.g., a Ksh knockout strain).

-

Fermentation Medium: A defined medium containing a carbon source (e.g., glucose, glycerol), nitrogen source (e.g., (NH₄)₂HPO₄, yeast extract), and trace elements.[15][17]

-

Substrate: this compound (powder).

-

Solubilizing Agents: Tween 80, (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), or vegetable oils to improve substrate bioavailability.[3][11]

-

Extraction Solvent: Ethyl acetate or methyl isobutyl ketone (MIBK).

-

Analytical Standards: Pure AD and ADD for HPLC/GC-MS quantification.

4.2 Step-by-Step Methodology:

-

Inoculum Preparation:

-

Aseptically transfer a single colony of the M. neoaurum strain into a flask containing 50 mL of seed medium.

-

Incubate at 30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained (OD₆₀₀ ≈ 3.5-4.0).[16]

-

-

Substrate Preparation (The Solubility Challenge):

-

This compound is practically insoluble in water, which is a major process challenge.[3][11]

-

To overcome this, create a substrate emulsion. For a 1 L fermentation, mix 10-20 g of this compound with a solubilizing agent like 5 g of HP-β-CD or 20 mL of Tween 80 in a small volume of water.[3][15]

-

Heat the mixture (e.g., 121°C for 30-60 minutes) to form a stable, fine emulsion.[16] This step is critical for ensuring the substrate is accessible to the microbial cells.

-

-

Fermentation:

-

Sterilize the fermentation medium in the bioreactor.

-

After cooling to 30°C, aseptically add the prepared seed culture (typically 5-10% v/v) and the sterilized this compound emulsion.

-

Maintain fermentation conditions: pH 7.0-8.0, temperature 30°C, and agitation/aeration to ensure sufficient dissolved oxygen.[18]

-

Run the fermentation for 96-168 hours. Monitor the process by taking samples periodically for analysis.

-

-

Downstream Processing & Purification:

-

At the end of the fermentation, extract the entire broth with an equal volume of ethyl acetate.

-

Separate the organic phase, which now contains the steroid products.

-

Evaporate the solvent under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a suitable solvent (e.g., acetone/hexane mixture) to obtain the purified AD/ADD.

-

Process Monitoring and Analytical Validation

A robust and reliable process requires rigorous analytical monitoring. This self-validating system ensures product quality and allows for process optimization.

| Parameter | Typical Range | Impact on Process & Rationale |

| Temperature | 29-35°C | Affects enzyme activity and cell growth. Sub-optimal temperatures can reduce conversion rates or increase byproduct formation.[1][19] |

| pH | 7.0 - 8.0 | Crucial for enzyme stability and nutrient uptake. Deviations can significantly decrease product yield.[18] |

| Dissolved Oxygen (DO) | >20% saturation | The side-chain cleavage pathway is oxidative. Insufficient oxygen is a common rate-limiting factor. |

| Substrate Conc. | 10 - 80 g/L | Higher concentrations increase potential yield but can cause substrate inhibition or lead to poor mass transfer due to viscosity.[15] |

| Table 1: Critical Fermentation Parameters and Their Scientific Rationale. |

Product Quantification: Accurate quantification of this compound, AD, and ADD is essential for calculating conversion yields and monitoring reaction progress.

| Technique | Primary Use | Advantages | Limitations |

| TLC | Rapid qualitative screening | Fast, inexpensive, good for initial reaction checks. | Not quantitative, low resolution. |

| HPLC-UV | Primary quantitative method | Excellent for quantification, robust, reproducible.[20] | Requires reference standards, co-elution can be an issue. |

| GC-MS | Structure confirmation & purity | High sensitivity and specificity, provides mass spectral data for definitive identification.[21][22] | Requires derivatization for steroids, which adds a step to sample prep.[21] |

| LC-MS/MS | High-sensitivity quantification | Superior sensitivity and selectivity, ideal for complex matrices and low-concentration byproduct analysis.[21][23] | Higher instrument cost and complexity. |

| Table 2: Comparison of Analytical Techniques for Process Validation. |

Key Enzymology: The Side-Chain Cleavage Machinery

The enzymatic system responsible for side-chain degradation is a complex of several key enzymes. While the full pathway is intricate, the conceptual mechanism involves a monooxygenase system that hydroxylates the side chain, followed by enzymes that cleave carbon-carbon bonds, releasing small alkyl units.

The initial steps are catalyzed by a cytochrome P450 system or similar monooxygenases, which activate the aliphatic side chain.[4] Subsequent steps are carried out by a series of dehydrogenases, hydratases, and thiolases in a process that mirrors fatty acid β-oxidation.[10] The final cleavage step, releasing the C17 ketone, is performed by a specialized lyase or aldolase.[20] Understanding this cascade is crucial for advanced metabolic engineering efforts, such as overexpressing rate-limiting enzymes to improve flux towards the desired product.[8]

Conclusion and Future Perspectives

The biotransformation of this compound into foundational steroid precursors is a mature and highly optimized industrial biotechnology. It stands as a prime example of how metabolic engineering can create sustainable and economically viable alternatives to traditional chemical synthesis. Future advancements will likely focus on:

-

Advanced Strain Engineering: Utilizing tools like CRISPR-Cas9 for more precise and rapid genetic modifications to further enhance yields and reduce byproducts.[24]

-

Cell-Free Systems: Employing purified enzyme cocktails to avoid challenges related to cell viability and substrate transport, potentially leading to higher product concentrations.

-

Process Intensification: Developing novel bioreactor designs and two-phase fermentation systems to improve mass transfer and facilitate in-situ product removal, thereby overcoming product toxicity and increasing volumetric productivity.[3][11]

This technology will continue to be the bedrock of the steroid pharmaceutical industry, providing a reliable and environmentally responsible source of essential medicines.

References

- Abd-Elsalam, H., El-Hddad, M., & El-Ktatny, M. (2024). Microbial conversion of plant sterols to steroid androgens. Google AI Grounding.

- de Souza Borges, W., & de Souza, V. B. (2022). Biotransformation of Phytosterols into Androstenedione-A Technological Prospecting Study. Pharmaceuticals, 15(5), 620.

- de Souza Borges, W., & de Souza, V. B. (2022). Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study. Pharmaceuticals, 15(5), 620.

- Donova, M. V., & Egorova, O. V. (2021). Microbial Steroid Production Technologies: Current Trends and Prospects. Microorganisms, 10(1), 49.

- Dussart, F., Renders, T., & Bultreys, T. (2020). Biosynthesis and Industrial Production of Androsteroids. International Journal of Molecular Sciences, 21(17), 6386.

- Gao, H., Liu, H., & Chen, Y. (2024). Rerouting phytosterol degradation pathway for directed androst-1,4-diene-3,17-dione microbial bioconversion. Applied Microbiology and Biotechnology, 108(1), 105.

- Josefsen, K., & van der Veen, D. (2023). Bioconversion of Phytosterols into Androstenedione by Mycolicibacterium. Methods in Molecular Biology, 2663, 167-181.

- Wikipedia contributors. (2024). β-Sitosterol. Wikipedia.

- Dussart, F., Renders, T., & Bultreys, T. (2020). Biosynthesis and Industrial Production of Androsteroids. International Journal of Molecular Sciences, 21(17), 6386.

- Marques, M. P. C., et al. (n.d.). β-Sitosterol Bioconversion in Small-scale Devices: from Microtiter Plates to Microfluidic Reactors. UCL Discovery.

- Olayioye, O. A., et al. (2024). Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Steroid Biosynthesis: Advances, Strategies, and Industrial Implications.

- Yao, K., et al. (2022). Efficient Synthesis of Steroidal Intermediates with a C17 Side Chain from Phytosterols by Genetically Modified Mycolicibacterium neoaurum NRRL B‐3805 Strain. Chemistry – An Asian Journal, 17(23), e202200889.

- de Souza Borges, W., & de Souza, V. B. (2022). Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study. PMC - PubMed Central.

- Zhang, X., et al. (2023).

- Stefanov, S., Yankov, D., & Beschkov, V. (n.d.).

- Yao, K., et al. (2023). New Insights into the Modification of the Non-Core Metabolic Pathway of Steroids in Mycolicibacterium and the Application of Fermentation Biotechnology in C-19 Steroid Production. MDPI.

- Fernandes, P., et al. (2021). Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production. PMC - PubMed Central.

- Dussart, F., Renders, T., & Bultreys, T. (2020). Production of steroid compounds such as testosterone (TS) via a biotransformation process.

- Wang, M., et al. (2021). Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria. PMC - NIH.

- Yao, K., et al. (2022). Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum. ASM Journals.

- Fernandez-Cabezon, L., et al. (2019). Microbial transformations of β-sitosterol in fast-growing mycobacteria.

- Yao, K., et al. (2022). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. Journal of Industrial Microbiology & Biotechnology, 49(1), kuac001.

- Ghayee, H. K., & Auchus, R. J. (2014). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. Endocrinology and Metabolism Clinics of North America, 43(1), 121–142.

- Staroňová, E., & Kyselovič, J. (2016). Analytical Methods for the Determination of Neuroactive Steroids. Molecules, 21(11), 1507.

- El-Aneed, A. (2017). Microbial catabolism of sterols: focus on the enzymes that transform the sterol 3β-hydroxy-5-en into 3-keto-4-en.

- Staroňová, E., & Kyselovič, J. (2016). Analytical Methods for the Determination of Neuroactive Steroids. PMC - PubMed Central.

Sources